molecular formula C14H13N5O3 B2937029 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034351-48-7

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2937029
M. Wt: 299.29
InChI Key: AEVKLRFPOMLHTC-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” is a chemical compound that is part of a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been used in scientific research due to their unique structure, which enables diverse applications ranging from drug development to material synthesis.


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” is complex. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a heterocyclic structure that has been identified to provide potent ligands for numerous receptors . The compound also contains a methoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazines include condensation reactions and cyclization reactions . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” include a density of 1.6±0.1 g/cm^3, a molar refractivity of 72.6±0.5 cm^3, and a polar surface area of 92 Å^2 . It also has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

A study explored the bioisosteric replacement of adenine derivatives with 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This research demonstrated the potential of triazolo[4,3-a]pyrazine derivatives in developing new therapeutic agents with high isoenzyme selectivity and strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting their potential in anti-inflammatory applications (Raboisson et al., 2003).

Anticonvulsant Activity

Another study synthesized and tested eleven substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for their anticonvulsant activity. The compounds demonstrated potent activity against maximal electroshock-induced seizures in rats, with two congeners showing significant efficacy. This highlights the potential of triazolo[4,3-a]pyrazine derivatives in the development of new anticonvulsant medications (Kelley et al., 1995).

Herbicidal Activity

A research paper reported on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives similar to the chemical structure , and found them to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential application of such compounds in agricultural chemistry to develop new herbicides (Moran, 2003).

Future Directions

The future directions for the research and development of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . This could include the development of new therapeutic agents or chemical labels to shed light on biochemical mechanisms .

properties

IUPAC Name

3-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-4-2-3-9(7-10)13(20)16-8-11-17-18-12-14(21)15-5-6-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKLRFPOMLHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide

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